molecular formula C23H22F6N4O3 B13383916 5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-phenylmorpholin-4-yl]methyl]-1,2-dihydro-1,2,4-triazol-3-one

5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-phenylmorpholin-4-yl]methyl]-1,2-dihydro-1,2,4-triazol-3-one

Cat. No.: B13383916
M. Wt: 516.4 g/mol
InChI Key: YOBMIXIISZAQGF-UHFFFAOYSA-N
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Description

Defluoro Aprepitant is a derivative of Aprepitant, a neurokinin 1 receptor antagonist primarily used to prevent chemotherapy-induced nausea and vomiting. Defluoro Aprepitant is structurally similar to Aprepitant but lacks a fluorine atom, which may influence its pharmacological properties and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Defluoro Aprepitant involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of Defluoro Aprepitant follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as crystallization, filtration, and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Defluoro Aprepitant undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of Defluoro Aprepitant with modified pharmacological properties. These derivatives are often studied for their potential therapeutic applications .

Scientific Research Applications

Defluoro Aprepitant has several scientific research applications, including:

Mechanism of Action

Defluoro Aprepitant exerts its effects by selectively antagonizing the neurokinin 1 (NK1) receptor. This receptor is involved in the emetic response, and its inhibition helps prevent nausea and vomiting. The compound crosses the blood-brain barrier and binds to NK1 receptors in the central nervous system, blocking the action of substance P, a neuropeptide associated with emesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Defluoro Aprepitant is unique due to the absence of a fluorine atom, which may alter its pharmacokinetic and pharmacodynamic properties. This structural difference can influence its binding affinity, solubility, and overall efficacy compared to other NK1 receptor antagonists .

Properties

Molecular Formula

C23H22F6N4O3

Molecular Weight

516.4 g/mol

IUPAC Name

3-[[2-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-phenylmorpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one

InChI

InChI=1S/C23H22F6N4O3/c1-13(15-9-16(22(24,25)26)11-17(10-15)23(27,28)29)36-20-19(14-5-3-2-4-6-14)33(7-8-35-20)12-18-30-21(34)32-31-18/h2-6,9-11,13,19-20H,7-8,12H2,1H3,(H2,30,31,32,34)

InChI Key

YOBMIXIISZAQGF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=CC=CC=C4

Origin of Product

United States

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